beta-(2-Methoxyphenoxy)lactic acid

Description

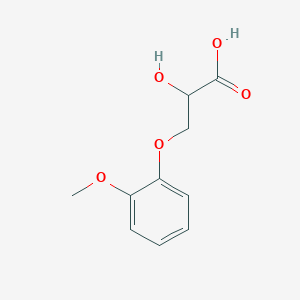

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVBBOLVTSAHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926801 | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-65-3 | |

| Record name | beta-(2-Methoxyphenoxy)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of Beta 2 Methoxyphenoxy Lactic Acid

Elucidation of Precursor-Product Relationships

The metabolic journey from guaifenesin (B1672422) to beta-(2-Methoxyphenoxy)lactic acid has been a subject of scientific investigation, revealing a clear precursor-product relationship.

Formation from Guaifenesin through Oxidative Pathways

This compound is the major urinary metabolite of guaifenesin. drugbank.comnih.govdrugs.comnih.gov Its formation occurs through the rapid hepatic metabolism of guaifenesin via oxidation. drugbank.comnih.govresearchgate.net Following oral administration, guaifenesin is readily absorbed from the gastrointestinal tract and undergoes extensive metabolism, with a significant portion being converted to this compound. drugbank.comdrugs.com In fact, studies have shown that after a 400 mg oral dose of guaifenesin, over 60% of the dose is hydrolyzed within seven hours, with this compound being the principal metabolite found in the urine. drugbank.comnih.gov Notably, the parent drug, guaifenesin, is often undetectable in urine, underscoring the efficiency of its metabolic conversion. drugbank.comnih.gov

Metabolic Pathways from Related Glycerol (B35011) Ethers

The metabolic pathway leading to this compound is not exclusive to guaifenesin but is also applicable to related glycerol ethers. Guaifenesin itself is chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, a type of glyceryl guaiacolate ether. nih.gov The metabolic processes that act upon guaifenesin, particularly oxidation, are relevant to other compounds sharing this structural backbone.

Enzymatic Mechanisms of Formation

The biotransformation of guaifenesin into this compound is facilitated by specific enzymes primarily located in the liver.

Role of Hepatic Oxidation Enzymes in Metabolite Generation

The liver is the primary site for the metabolism of guaifenesin. drugbank.comnih.govresearchgate.net Hepatic enzymes rapidly oxidize guaifenesin, leading to the formation of this compound. drugbank.comnih.govnih.govresearchgate.net This oxidative process is a key step in the metabolic cascade of guaifenesin.

Contributions of O-Demethylase Activity in Precursor Metabolism

In addition to oxidation, O-demethylation is another significant metabolic pathway for guaifenesin. drugbank.comnih.govnih.gov This process is carried out by O-demethylase enzymes found in liver microsomes. drugbank.comnih.gov O-demethylase is considered a primary enzyme in the metabolism of guaifenesin. drugbank.comnih.gov This enzymatic activity leads to the formation of hydroxyguaifenesin. nih.gov It has been noted that approximately 40% of an administered dose of guaifenesin is excreted in the urine as this demethylated metabolite within three hours. drugbank.comnih.govnih.gov While beta-(2-methoxyphenoxy)-lactic acid is a product of oxidation, the concurrent O-demethylation pathway highlights the multifaceted nature of guaifenesin metabolism. Both beta-(2-methoxyphenoxy)-lactic acid and the demethylated hydroxyguaifenesin are considered inactive metabolites. drugbank.compharmacompass.com

In Vitro and In Vivo Metabolic Profiling Studies

Metabolic profiling studies, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), have provided valuable data on the biotransformation of guaifenesin.

In vivo studies in humans have consistently identified this compound as the major urinary metabolite following oral administration of guaifenesin. drugbank.comdrugs.comnih.gov These studies have been instrumental in establishing the primary metabolic fate of the drug. For instance, analysis of urine samples after guaifenesin intake has confirmed the extensive conversion to its oxidized metabolite. drugs.comnih.gov

In vitro studies, often utilizing liver microsomes, have helped to pinpoint the specific enzymes and cellular compartments involved in guaifenesin metabolism. drugbank.comnih.gov These studies have corroborated the roles of hepatic oxidation and O-demethylase activity in the breakdown of the parent compound. drugbank.comnih.gov

| Study Type | Key Findings |

| In Vivo (Human) | This compound is the major urinary metabolite of guaifenesin. drugbank.comdrugs.comnih.gov |

| In Vivo (Human) | Following a 400mg oral dose, over 60% is hydrolyzed within 7 hours. nih.gov |

| In Vitro (Liver Microsomes) | Confirmed the role of hepatic oxidation in the formation of this compound. drugbank.comnih.gov |

| In Vitro (Liver Microsomes) | Identified O-demethylase as a key enzyme in guaifenesin metabolism. drugbank.comnih.gov |

Animal Model Investigations of this compound Metabolic Fate

Studies in various animal models have been crucial in elucidating the metabolic pathways of guaifenesin and the subsequent formation of this compound. These investigations have revealed species-specific differences in the rate and extent of metabolism.

In rats, guaifenesin is well-absorbed and undergoes extensive metabolism. researchgate.net The expectorant action of guaifenesin in rats is believed to be mediated by stimulation of the gastrointestinal tract rather than systemic exposure to the drug. researchgate.net Pharmacokinetic studies in rats have shown that after oral administration, the maximum plasma concentration (Cmax) of guaifenesin is reached relatively quickly. researchgate.net

Studies in horses have also provided valuable insights into the metabolic fate of guaifenesin. Following oral administration to Thoroughbred horses, guaifenesin is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 15 minutes. nih.gov The serum elimination half-life in horses has been reported to be around 2.62 hours. nih.gov Comparative studies between horses and donkeys have shown that donkeys clear guaifenesin more rapidly than horses. nih.gov The clearance rate in donkeys was found to be significantly higher than in horses, indicating a more efficient metabolic and excretory process in donkeys. nih.gov

The primary enzymatic transformations of guaifenesin in animal models involve oxidation and demethylation. nih.gov The oxidation of the glycerol side chain of guaifenesin leads to the formation of this compound. nih.gov

Pharmacokinetic Parameters of Guaifenesin in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Rat | Cmax | 15–33 μg/mL | researchgate.net |

| Tmax | ~27 min (oral bolus) | researchgate.net | |

| Horse | Cmax (single dose) | 681.3 ± 323.8 ng/mL | nih.gov |

| Tmax | 15 min | nih.gov | |

| Elimination Half-Life | 2.62 ± 1.24 h | nih.gov | |

| Donkey | Clearance | 546 ± 73 mL/h/kg | nih.gov |

| Mean Residence Time | 1.2 ± 0.1 h | nih.gov |

Human Metabolic Clearance Investigations and Metabolite Excretion Patterns

In humans, guaifenesin is rapidly and efficiently metabolized, with this compound being the major urinary metabolite. nih.govuky.edu Following oral administration, guaifenesin is well absorbed from the gastrointestinal tract. nih.gov The plasma half-life of guaifenesin is approximately one hour, and the drug is typically no longer detectable in the blood eight hours after a single dose. nih.gov

The metabolic transformation of guaifenesin in humans primarily occurs in the liver through two main pathways: oxidation and O-demethylation. nih.gov The oxidation of the side chain results in the formation of this compound. nih.gov The other significant metabolic pathway is the demethylation of the methoxy (B1213986) group, which is carried out by the enzyme O-demethylase, found in liver microsomes. nih.gov This process leads to the formation of a demethylated metabolite. nih.gov Approximately 40% of an administered dose of guaifenesin is excreted as this demethylated metabolite in the urine within three hours. nih.gov

Due to this rapid metabolism, very little to no parent guaifenesin is excreted unchanged in the urine. nih.gov Instead, the vast majority of the administered dose is eliminated in the form of its metabolites. This compound is consistently identified as the principal metabolite found in urine. nih.govuky.edu In cases of excessive intake of guaifenesin-containing products, the high concentration of this compound in the urine can lead to the formation of urinary calculi composed of its calcium salt. nih.gov

Human Metabolic and Excretion Profile of Guaifenesin

| Parameter | Finding | Reference |

|---|---|---|

| Primary Metabolic Pathways | Oxidation and O-demethylation in the liver | nih.gov |

| Major Urinary Metabolite | This compound | nih.govuky.edu |

| Parent Drug in Urine | Generally not detectable | nih.gov |

| Guaifenesin Half-Life (Adults) | Approximately 1 hour | nih.gov |

| Excretion of Demethylated Metabolite | ~40% of dose within 3 hours | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantitation of Beta 2 Methoxyphenoxy Lactic Acid

Chromatographic Techniques in Biological Matrix Analysis

Chromatographic techniques are fundamental in separating beta-(2-Methoxyphenoxy)lactic acid from complex biological samples, enabling its accurate measurement.

High-Performance Liquid Chromatography (HPLC) Applications for Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the estimation of the parent compound, guaifenesin (B1672422), and by extension, its metabolites in pharmaceutical substances and products. ijrpc.com These methods are valued for their accuracy, precision, and cost-effectiveness. ijrpc.com

For instance, a typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. ijrpc.com Detection is often carried out using a PDA detector. ijrpc.com The development of stability-indicating HPLC methods is also crucial for determining the related substances of guaifenesin in pharmaceutical formulations under various stress conditions, such as acid, base, oxidative, thermal, and photolytic degradation. nih.gov

Interactive Table: HPLC Method Parameters for Guaifenesin and its Metabolites

| Parameter | Details |

|---|---|

| Column | C18 (e.g., Hypersil BDS C18, 150x4.6mm, 5µm; Water Symmetry C18, 150 mm × 4.6 mm, 5 μm) nih.govresearchgate.net |

| Mobile Phase | Gradient or isocratic elution with mixtures of aqueous buffers (e.g., potassium dihydrogen phosphate) and organic solvents (e.g., methanol, acetonitrile) ijrpc.comnih.gov |

| Flow Rate | Typically around 1.0 mL/min ijrpc.comresearchgate.net |

| Detection | UV detection at specific wavelengths (e.g., 271 nm, 273 nm) nih.govresearchgate.net |

| Temperature | Column temperature can be controlled (e.g., 40°C) to optimize separation researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Identification and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of guaifenesin and its metabolites, including this compound. nih.govnih.gov This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity.

Prior to analysis, derivatization of the metabolite is often necessary to increase its volatility and thermal stability. The mass spectrum of the derivatized this compound can then be compared to that of the derivatized parent compound, guaifenesin, to confirm its identity. researchgate.net GC-MS has been instrumental in identifying various metabolites of guaifenesin in urine samples. nih.gov

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for the unambiguous structural elucidation of this compound, particularly in complex biological samples. nih.gov In cases where other analytical techniques prove insufficient for a definitive identification, NMR analysis of the isolated metabolite can provide detailed information about its chemical structure. nih.gov This was demonstrated in the analysis of urinary calculi, where NMR spectroscopy definitively identified the stones as being composed of a calcium salt of this compound. nih.gov

Infrared Spectroscopy in Metabolite Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and carboxylic acid (C=O) functional groups. shout.education Specifically, the O-H bond in the carboxylic acid group results in a very broad trough in the range of 2500–3300 cm⁻¹, while the O-H in the alcohol group absorbs between 3230 and 3550 cm⁻¹. shout.education The carbonyl (C=O) group shows a strong absorption peak around 1730 cm⁻¹. shout.education IR spectroscopy was utilized in the analysis of urinary calculi composed of a salt of this compound. nih.gov

Interactive Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H | 2500–3300 (very broad) shout.education |

| Alcohol | O-H | 3230–3550 shout.education |

| Carbonyl (in acid) | C=O | ~1730 shout.education |

Mass Spectrometric Strategies for Metabolite Detection and Profiling

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and profiling of metabolites like this compound in biological fluids. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides a powerful platform for metabolomics studies. doe.gov

LC-MS/MS methods can be developed for the simultaneous determination of multiple compounds in a single run. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in the confirmation of elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide structural information that can be used to identify the metabolite. researchgate.net Predicted MS/MS spectra for this compound are available in databases and can be used as a reference for identification. drugbank.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of drugs and their metabolites in biological matrices due to its inherent selectivity, sensitivity, and speed. While specific, detailed parameters for the direct analysis of this compound are not extensively documented in publicly available literature, the methodology can be inferred from the established analytical approaches for its parent compound, guaifenesin. researchgate.net

For the analysis of guaifenesin in plasma, LC-MS/MS is the chosen method, highlighting its suitability for related compounds. researchgate.net A typical LC-MS/MS method for a small molecule like this compound would involve the following steps:

Sample Preparation: Biological samples, such as plasma or urine, would first undergo a sample preparation procedure to remove proteins and other interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column, such as a C18 column, would likely be used to separate this compound from other components in the sample matrix. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this type, and it can be operated in either positive or negative ion mode. In the tandem mass spectrometer, the precursor ion (the ionized molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

Method Validation and Analytical Performance Assessment in Research Settings

The validation of any analytical method is critical to ensure the reliability and accuracy of the data generated. This process involves a series of experiments to assess the method's performance characteristics.

Evaluation of Sensitivity, Specificity, and Reproducibility in Biological Assays

For a biological assay of this compound, a thorough validation in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) would be necessary. While specific validation data for an assay for this metabolite is not found in the reviewed literature, the key parameters that would be evaluated are outlined below.

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, and co-administered drugs. In the context of LC-MS/MS, specificity is largely achieved through the unique MRM transition of the analyte.

Reproducibility: The reproducibility of an analytical method is assessed by determining its precision. This is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements. For instance, a sensor developed for the analysis of the parent compound, guaifenesin, in biological samples demonstrated excellent reproducibility with an RSD of less than 3.2%. researchgate.net

The table below summarizes the key parameters that would be assessed during the validation of a bioanalytical method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (Reproducibility) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |

Biological and Clinical Research Implications of Beta 2 Methoxyphenoxy Lactic Acid

Role as a Metabolic Biomarker

Beta-(2-Methoxyphenoxy)lactic acid has emerged as a crucial biomarker in metabolic studies, particularly in the context of monitoring drug exposure and its subsequent metabolic pathways.

This compound is primarily recognized as the major urinary metabolite of the widely used expectorant, guaifenesin (B1672422). nih.gov Its presence and concentration in biological fluids, especially urine, serve as a direct and reliable indicator of an individual's exposure to guaifenesin. The detection of this compound is fundamental in pharmacokinetics to understand how the body processes the parent drug.

The identification of this compound in laboratory settings is accomplished through a variety of advanced analytical techniques. These methods are essential for confirming the structure of the metabolite and quantifying its levels in biological samples.

Analytical Techniques for Identification

| Technique | Application | Reference |

|---|---|---|

| Infrared Spectroscopy | Used to identify functional groups within the molecule, providing initial structural information. | nih.gov |

| Mass Spectrometry | Determines the molecular mass and elemental composition of the metabolite and its fragments. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a definitive chemical structure by mapping the carbon-hydrogen framework of the molecule. | nih.gov |

| Gas Chromatography & Thin Layer Chromatography | Methods used to separate the metabolite from other compounds in a biological sample before identification. | nih.gov |

The Human Metabolome Database (HMDB) lists this compound as an expected human metabolite, noting its presence in the kidney and liver. nih.govhmdb.ca The monitoring of such metabolites is a core component of therapeutic drug monitoring (TDM), a practice that helps optimize treatment outcomes by keeping drug concentrations within a target range. nih.gov Furthermore, biological monitoring for metabolites is a key strategy in occupational health to assess exposure to various chemical substances. mdpi.com

Association with Urolithiasis Formation

A significant clinical implication of this compound is its direct link to the formation of urinary calculi, a condition known as urolithiasis. This association is particularly prominent in cases of excessive guaifenesin consumption.

The formation of kidney stones is fundamentally a process of crystallization in urine that has become supersaturated with certain minerals and salts. nih.gov In the case of metabolite-induced stones, the abuse of guaifenesin-containing medications leads to the generation of an excessive amount of its metabolite, this compound. nih.govcapes.gov.br

This high concentration of the metabolite in the urine significantly increases the saturation of its carboxylate salt form. When combined with calcium, which is normally present in urine, it can precipitate to form a solid calculus. nih.gov The primary component of these specific stones has been identified as the calcium salt of beta-(2-methoxyphenoxy)-lactic acid. nih.govcapes.gov.br This process highlights a specific pathway of drug-induced urolithiasis, where the metabolic byproduct of a drug, rather than the drug itself, is the stone-forming agent.

Clinical evidence has firmly established the link between high-dose guaifenesin use and the formation of urinary stones. Several case studies have documented patients presenting with urinary calculi that were subsequently analyzed and identified as being composed of the calcium salt of beta-(2-methoxyphenoxy)-lactic acid. nih.govcapes.gov.br

In these documented cases, discussions with the patients and their physicians confirmed that most individuals admitted to consuming large quantities of over-the-counter medications containing guaifenesin. nih.gov These findings were critical in identifying the etiological agent of the stones, as standard analytical techniques for urinary calculi were initially inadequate for definitive identification, necessitating a more detailed organic analysis. nih.govcapes.gov.br

While global epidemiological studies show a high prevalence of urolithiasis, with incidence rates varying by region and demographic factors, specific data on metabolite-induced urolithiasis is less common. nih.gov The case studies involving beta-(2-methoxyphenoxy)-lactic acid provide a clear example of iatrogenic stone formation, contributing to the broader understanding of the diverse causes of urolithiasis. nih.gov

Summary of Clinical Findings on Metabolite-Induced Urolithiasis

| Finding | Description | Reference |

|---|---|---|

| Stone Composition | Urinary calculi were composed of a calcium salt of beta-(2-methoxyphenoxy)-lactic acid. | nih.govcapes.gov.br |

| Patient History | Affected patients admitted to taking large doses of guaifenesin-containing medications. | nih.gov |

| Causation | Excessive intake of guaifenesin leads to high urinary concentrations of its metabolite, causing precipitation and stone formation. | nih.govcapes.gov.br |

Insights into Drug Metabolism and Excretion Kinetics

The study of this compound provides valuable insights into the metabolic fate of its parent compound, guaifenesin, and the dynamics of its elimination from the body.

The biotransformation of a drug into its metabolites is a critical phase of its journey through the body, governing its duration of action and its clearance. This compound has been identified as the major urinary metabolite of guaifenesin, indicating that the metabolic pathway leading to its formation is the primary route for the elimination of the parent drug. nih.gov

When guaifenesin is taken in excessive doses, the metabolic pathway can become overwhelmed, leading to a significant accumulation of beta-(2-methoxyphenoxy)-lactic acid. nih.gov This not only affects the elimination dynamics of guaifenesin but also leads to the previously discussed clinical consequence of urolithiasis. This relationship underscores the importance of understanding metabolite kinetics, as the rate of formation and elimination of a metabolite can have direct pathological effects.

Contribution to Overall Metabolite Load and Excretion Profiles

This compound is primarily recognized in clinical and pharmacological contexts as the major urinary metabolite of guaifenesin, a widely used expectorant. nih.gov Following the administration of guaifenesin, the parent compound undergoes metabolic transformation in the body, with this compound being a principal end-product destined for excretion. nih.govchemicalbook.comncats.io Human metabolome data confirms its presence in the kidney and liver, with its cellular location identified as the cytoplasm. nih.gov

| Attribute | Description | Source(s) |

|---|---|---|

| Parent Compound | Guaifenesin (also known as Glyceryl Guaiacolate) | nih.govchemicalbook.comnih.gov |

| Metabolic Role | Major urinary metabolite | nih.gov |

| Excretion Pathway | Urine | nih.gov |

| Human Tissue Locations | Kidney, Liver | nih.gov |

| Pathological Implication | Formation of urinary calculi (kidney stones) as a calcium salt in cases of guaifenesin abuse | nih.gov |

Investigations into Potential Biological Activities

Current research into this compound has primarily focused on its role as a metabolite rather than as a compound with intrinsic biological or pharmacological activity. The available scientific literature does not attribute any direct therapeutic or beneficial biological actions to the molecule itself. Its significance is derived from its formation from the parent drug, guaifenesin, and the physiological consequences of its accumulation and excretion. nih.govnih.gov

Comparative Studies with Structurally Related Biologically Active Lactic Acid Derivatives

While this compound itself is not known for significant biological activity beyond its role in precipitation, a comparison with structurally related compounds reveals how minor chemical modifications can lead to profound differences in function.

Lactic Acid: The foundational structure, lactic acid, is a key molecule in cellular metabolism. High levels of lactic acid in the tumor microenvironment are associated with cancer progression, angiogenesis, and metastasis, highlighting its role as a signaling molecule in pathology. nih.gov

N-1518: A more complex derivative, (+/-)-4-[2-hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy]-1(2H) -isoquinolinone, shares the 2-methoxyphenoxy and a hydroxy-propoxy structure. This compound, however, functions as a potent and competitive alpha- and beta-adrenoceptor blocking agent, demonstrating significant cardiovascular activity. nih.gov

Betaxolol: This compound belongs to the β-blocker class of drugs and contains a 2-hydroxy-3-(isopropylamino)-propoxy chain. unifi.it Though it lacks the methoxyphenoxy group of the title compound, the core propoxy-lactic acid-like structure is key to its function as a β1-adrenergic blocking agent. unifi.it

These comparisons underscore that while the this compound scaffold is present in highly active pharmaceuticals, the specific configuration of this metabolite renders it largely inert, with its primary relevance being its role as a metabolic byproduct.

| Compound | Key Structural Features | Primary Biological Activity/Role | Source(s) |

|---|---|---|---|

| This compound | Lactic acid core with a 2-methoxyphenoxy group | Metabolite of guaifenesin; implicated in urolithiasis at high concentrations | nih.gov |

| Lactic Acid | Simple alpha-hydroxy acid | Metabolic byproduct; signaling molecule in cancer progression | nih.gov |

| N-1518 | Contains 2-methoxyphenoxy and hydroxy-propoxy groups linked to an isoquinolinone | Combined alpha- and beta-adrenoceptor blocker; antihypertensive | nih.gov |

| Betaxolol | Contains a 2-hydroxy-3-(isopropylamino)-propoxy chain | β1-adrenergic blocking agent | unifi.it |

Exploration of Indirect Pharmacodynamic Effects or Physiological Roles of the Metabolite

The most significant documented physiological role of this compound is a pathological one that arises indirectly from the metabolism of its parent compound, guaifenesin. nih.gov This effect is not a classic pharmacodynamic interaction with a receptor or enzyme to elicit a therapeutic response. Instead, it is a physicochemical phenomenon with a physiological consequence.

In instances of guaifenesin abuse, the excessive production of this compound leads to its supersaturation in the urine. nih.gov This high concentration is the driving force for its precipitation, particularly as a calcium salt. The formation of these solid precipitates results in the development of kidney stones (urolithiasis). nih.gov Therefore, the primary indirect physiological role of this metabolite is acting as the causative agent in a specific type of drug-induced nephrolithiasis. This phenomenon is a direct consequence of its excretion profile and chemical properties under conditions of excessive metabolic load. nih.gov

Toxicological and Adverse Outcomes Research Associated with Beta 2 Methoxyphenoxy Lactic Acid

Studies on Renal System Impact

The primary toxicological concern associated with beta-(2-Methoxyphenoxy)lactic acid is its impact on the renal system, specifically its role in kidney stone formation.

Mechanisms of Nephrotoxicity Associated with Metabolite Accumulation

The principal mechanism of nephrotoxicity linked to this compound is the formation of urinary calculi, a condition known as urolithiasis. nih.gov This occurs when the metabolite, which is ordinarily excreted in the urine, reaches a high concentration, leading to supersaturation and subsequent crystallization. nih.gov Drug-induced kidney stones are a recognized phenomenon, accounting for approximately 1-2% of all kidney stone cases. researchgate.netnih.gov These stones can form through two primary mechanisms: the drug or its metabolites crystallizing in the urine due to poor solubility and high excretion rates, or the drug inducing metabolic changes that promote the formation of common types of kidney stones. nih.govnih.gov In the case of this compound, the former mechanism is predominant. nih.gov

Role in Kidney Stone Pathogenesis and Crystal Formation

Excessive intake of guaifenesin (B1672422) can lead to the formation of kidney stones composed primarily of a calcium salt of this compound. nih.gov Spectroscopic analysis of these stones has confirmed their composition. nih.gov These stones are typically radiolucent on standard X-ray imaging but can be detected using unenhanced computed tomography (CT) scans. nih.gov

The pathogenesis of these drug-induced stones involves a multi-step process that begins with urine supersaturation with the metabolite, followed by crystal nucleation, growth, aggregation, and finally, retention within the kidney. mdpi.comresearchgate.net While urine supersaturation is a necessary first step, it doesn't always lead to stone formation, suggesting a multifactorial process. mdpi.com In some reported cases of guaifenesin-related nephrolithiasis, patients were found to be consuming excessive quantities of over-the-counter preparations containing both guaifenesin and other substances like ephedrine (B3423809) or dextromethorphan. nih.govumn.eduresearchgate.net This has led to suggestions that a combination of drug metabolite precipitation and other physiological changes may contribute to stone formation. nih.gov

Cases of bilateral nephrolithiasis and acute renal failure have been reported following the misuse of products containing guaifenesin. umn.eduresearchgate.net The formation of these stones can cause obstruction of the urinary tract, leading to severe flank pain, blood in the urine (hematuria), and reduced urine output (oliguria). researchgate.net

| Parameter | Description | References |

| Metabolite | This compound | moph.go.thnih.govnih.gov |

| Parent Compound | Guaifenesin | moph.go.thnih.gov |

| Adverse Outcome | Nephrolithiasis (Kidney Stones) | nih.govnih.govumn.eduresearchgate.net |

| Stone Composition | Calcium salt of this compound | nih.gov |

| Imaging Characteristic | Radiolucent on X-ray, visible on unenhanced CT | nih.gov |

Systemic Toxicological Assessment in Preclinical Models

Information regarding the systemic toxicological assessment of this compound in preclinical models is limited. The available data primarily focuses on the parent compound, guaifenesin.

Dose-Response Relationships in Adverse Effect Manifestation

The fundamental principle of toxicology is the dose-response relationship, which dictates that the intensity of a toxic effect is generally proportional to the dose of the substance. toxmsdt.comuct.ac.za For most substances, there is a threshold dose below which no adverse effects are observed. toxmsdt.comuct.ac.za

Future Directions and Emerging Research Avenues for Beta 2 Methoxyphenoxy Lactic Acid

Advanced Metabolomics Approaches for Comprehensive Profiling in Disease States

Future research can leverage advanced metabolomics to create comprehensive profiles of beta-(2-Methoxyphenoxy)lactic acid in various disease states. Metabolomics, the large-scale study of small molecules, allows for the capture of metabolic signatures in cells or tissues. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov

By applying these methods, researchers could investigate how the profile of this compound and related metabolites changes in patients with conditions like kidney disease, liver disease, or cardiovascular disorders, where the metabolism of its parent drugs may be altered. For instance, since the metabolite is located in the kidney and liver, profiling its levels could offer insights into drug processing in patients with renal or hepatic impairment. nih.gov This could lead to a more personalized approach to medicine, where drug efficacy and metabolism are monitored at a molecular level.

Table 1: Advanced Metabolomics Techniques for Metabolite Profiling

| Technique | Abbreviation | Strengths for Metabolite Profiling |

| Liquid Chromatography-Mass Spectrometry | LC-MS | High sensitivity and versatility; ideal for detecting secondary metabolites without the need for derivatization. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | High sensitivity and robustness, suitable for volatile compounds. |

| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Excellent for separating highly polar and charged metabolites like organic acids; requires only small sample volumes. nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Non-destructive, requires minimal sample preparation, and provides detailed structural information. nih.gov |

In Silico Modeling and Predictive Metabolism Studies for Pharmacokinetic and Toxicological Assessments

In silico—or computational—modeling represents a powerful, cost-effective avenue for future research. These computer-based simulations can predict the pharmacokinetic (how a compound is absorbed, distributed, metabolized, and excreted) and toxicological properties of metabolites like this compound. capes.gov.br

Machine learning algorithms, trained on large datasets of chemical structures and their biological activities, can build predictive models. nih.gov Future studies could use Quantitative Structure-Activity Relationship (QSAR) models to assess the potential for this compound to cause toxicity. nih.gov This approach is crucial for understanding whether the accumulation of this metabolite, particularly in patients with impaired clearance, could pose a health risk. Systems toxicology, which integrates computational data with biological pathways, could further elucidate the mechanisms underlying any predicted toxicity, such as identifying potential interactions with cellular pathways like apoptosis or metabolism. nih.gov Such predictive models can enhance drug safety evaluations and guide further experimental studies. nih.gov

Novel Therapeutic Strategies Targeting Metabolic Pathways Involving the Compound

The structural similarity of this compound to lactic acid suggests that the metabolic pathways involved in its formation and clearance could be potential therapeutic targets, especially in oncology. nih.gov Cancer cells often exhibit altered metabolism, characterized by high rates of glycolysis and lactic acid production, a phenomenon known as the Warburg effect. nih.gov This creates an acidic tumor microenvironment that promotes tumor growth and immune evasion. nih.govnih.gov

Future research could explore whether the pathway that metabolizes Guaifenesin (B1672422) or Ranolazine to this compound is dysregulated in cancer. If so, targeting the enzymes in this pathway could be a novel anti-cancer strategy. dntb.gov.ua For example, therapies could be designed to inhibit the production of this and other lactate-like molecules, thereby disrupting the metabolic adaptations that allow cancer cells to thrive. mdpi.commdpi.com Investigating its role could open new avenues for combination therapies that enhance the efficacy of existing cancer treatments by targeting metabolic vulnerabilities. nih.gov

Development of Non-Invasive Biomarker Detection Techniques Utilizing its Presence

Given that this compound is a major urinary metabolite of Guaifenesin, it holds promise as a non-invasive biomarker. nih.gov Current detection methods include gas chromatography and mass spectrometry. nih.gov Future research should focus on developing more rapid, sensitive, and point-of-care detection techniques.

Emerging technologies like specialized biosensors or advanced mass spectrometry assays could be developed to precisely quantify levels of this metabolite in urine or saliva. Such non-invasive tests could be used to:

Monitor patient adherence to medications like Ranolazine.

Assess individual differences in drug metabolism rates.

Provide an early indication of impaired kidney or liver function, reflected by altered metabolite clearance.

The development of these techniques would provide clinicians with valuable, real-time data to optimize drug therapy and monitor patient health without the need for invasive procedures.

Research into Long-Term Health Implications of Sustained Metabolite Exposure or Accumulation

For patients taking medications like Guaifenesin or Ranolazine chronically, understanding the long-term health implications of sustained exposure to this compound is critical. High levels of lactic acid can lead to lactic acidosis, a dangerous condition associated with significant morbidity and mortality. nih.govnih.gov

While this compound is a distinct molecule, its structural relationship to lactic acid warrants investigation into its potential long-term effects. Future longitudinal studies could monitor cohorts of patients on chronic therapy to determine if the accumulation of this metabolite is associated with any adverse health outcomes, particularly in individuals with pre-existing metabolic or excretory system disorders. Research is needed to clarify if sustained high levels could have hemodynamic consequences or contribute to metabolic disturbances over time, ensuring the long-term safety of its parent drugs. nih.gov

Q & A

Q. Advanced

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the metabolite from urine.

- Cross-Validation : Confirm results with orthogonal methods (e.g., immunoassay for screening, LC-MS for quantification).

- Control Groups : Include patients on guaifenesin-free regimens to exclude dietary or environmental interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.